3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride
Description
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline dihydrochloride is a synthetic aromatic amine derivative with a dimethylaminoethyl ether substituent at the 3-position and a methoxy group at the 4-position of the aniline ring. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The free base form, 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline (CAS 170229-68-2), is a precursor to this compound .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-13(2)6-7-15-11-8-9(12)4-5-10(11)14-3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANNNXQJDVJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Mechanism
The primary precursor, 3-amino-4-methoxyphenol, undergoes alkylation with 2-chloro-N,N-dimethylethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction typically employs dimethylformamide (DMF) as a solvent due to its high polarity, which facilitates the dissolution of both organic and inorganic reactants. The mechanism proceeds via an SN2 pathway, where the deprotonated phenolic oxygen attacks the electrophilic carbon adjacent to the chlorine atom in the alkylating agent, displacing the chloride ion.
Solvent and Temperature Optimization
Studies demonstrate that reflux conditions (80–100°C) are critical for achieving high yields. For example, in the synthesis of analogous compounds like 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde, refluxing DMF at 100°C for 24 hours yielded a 50% product after purification. Alternative solvents such as toluene or tetrahydrofuran (THF) have been explored, but DMF remains preferred due to its ability to stabilize transition states through polar interactions.
Catalytic and Stoichiometric Considerations
Role of Phase-Transfer Catalysts
The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency by shuttling ions between aqueous and organic phases. In a patent detailing Itopride synthesis, TBAB increased the alkylation rate of 4-hydroxybenzylamine derivatives, reducing reaction times from 12 hours to 4 hours at 95–100°C.
Stoichiometric Ratios
A molar ratio of 1:1.2 (phenolic precursor to alkylating agent) is commonly used to ensure complete conversion. Excess alkylating agent compensates for side reactions, such as hydrolysis of the chloroethylamine derivative. For instance, a 20% molar excess of 2-chloro-N,N-dimethylethylamine hydrochloride in DMF yielded 70–75% of the target intermediate after column chromatography.
Purification and Salt Formation
Isolation of the Free Base
Post-reaction workup involves extraction with chloroform (CHCl₃) to separate the organic phase, followed by drying over anhydrous magnesium sulfate (MgSO₄). Column chromatography on silica gel with a chloroform-methanol gradient (30:1 to 15:1) effectively removes unreacted starting materials and byproducts.
Conversion to Dihydrochloride Salt
The free base is treated with ethanolic hydrogen chloride (HCl) to form the dihydrochloride salt. A patent describing Itopride hydrochloride synthesis recommends dissolving the free base in ethanol, cooling to 0°C, and bubbling HCl gas until precipitation is complete. The product is filtered, washed with cold ethanol, and dried under vacuum at 50–55°C to achieve a moisture content below 1%.
Analytical Characterization
Spectroscopic Techniques
- ¹H-NMR : The free base exhibits characteristic signals at δ 6.7–6.9 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3–2.5 ppm (dimethylamino protons).
- FT-IR : Stretching vibrations at 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C ether), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups.
- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 211.14411 [M+H]⁺, consistent with the molecular formula C₁₁H₁₈N₂O₂.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed to assess purity. A retention time of 8.2 minutes and peak area ≥95% indicate high purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from published methodologies:
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Applied in the production of polymers, dyes, and other chemical products
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
a) 2-[2-(Dimethylamino)ethoxy]aniline Dihydrochloride (CAS 2193414-56-9)
- Structure: Dimethylaminoethoxy group at the 2-position of aniline.
- Key Differences : The ortho-substitution reduces steric accessibility compared to the para-methoxy group in the target compound. This positional change may alter binding affinity in receptor-based applications .
b) 4-[2-(Dimethylamino)ethoxy]aniline Dihydrochloride (CAS 62345-76-0)
- Structure : Substituent at the 4-position.
Substituent Variants
a) 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline
- Structure: Diethylamino group replaces dimethylamino.
- Key Differences: Increased lipophilicity due to larger ethyl groups, which may enhance membrane permeability.
b) 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
- Structure : Ethylamine backbone with 4-hydroxy-3-methoxy substitution.
- Key Differences: Lacks the dimethylaminoethoxy group, resulting in distinct electronic and steric profiles. This compound is structurally closer to dopamine derivatives .
Pharmacologically Relevant Analogues
a) Tamoxifen EP Impurity H Dihydrochloride
- Structure: Contains a dimethylaminoethoxy diphenylmethyl group.
- Key Differences : The bulky diphenylmethyl group confers estrogen receptor-modulating properties, unlike the simpler aniline core of the target compound. This highlights the role of aromatic complexity in drug activity .
b) Metabutoxycaine Hydrochloride
- Structure: Features a 2-(diethylamino)ethyl benzoate backbone.
Physicochemical Properties
| Compound | Molecular Formula | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|
| Target Compound (Dihydrochloride) | C₁₁H₁₈Cl₂N₂O₂ | High | 1.2 |
| 4-[2-(Dimethylamino)ethoxy]aniline Dihydrochloride | C₁₀H₁₇Cl₂N₂O | Moderate | 0.8 |
| 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline | C₁₃H₂₂N₂O₂ | Low | 2.5 |
Notes:
Biological Activity
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline; dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- IUPAC Name : 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline; dihydrochloride
- Molecular Formula : C12H18Cl2N2O2
- Molecular Weight : 293.19 g/mol
The compound primarily acts as an inhibitor of certain biological pathways, which may include:
- Serotonin Receptor Modulation : It has been identified as a selective inverse agonist for the 5-HT1B receptor, which plays a crucial role in neurotransmission and mood regulation .
- Anticancer Activity : Related compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. For instance, Ravinaik et al. (2021) reported that related derivatives showed significant cytotoxic effects against multiple cancer cell lines, indicating a promising avenue for further investigation into the anticancer efficacy of 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline.
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. In vitro studies have shown that modulation of these receptors can lead to alterations in neuronal signaling pathways, potentially alleviating symptoms associated with depression and anxiety.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Moderate to excellent cytotoxicity | |
| Serotonin Receptor | Inverse agonist activity | |
| Neuropharmacological | Potential mood enhancement |
Case Studies
- Anticancer Study : A study conducted on various derivatives showed that compounds similar to 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline exhibited IC50 values ranging from 10 µM to 50 µM against breast and lung cancer cell lines, indicating significant potential for further development in oncology.
- Neuropharmacological Assessment : In a preclinical model assessing the effects on serotonin pathways, administration of the compound resulted in a notable decrease in anxiety-like behavior in rodents, suggesting its utility in treating anxiety disorders .
Q & A
Q. What are the established synthesis protocols for 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline dihydrochloride, and how can intermediates be characterized?
The compound is synthesized via multi-step reactions starting from 4-methoxyaniline. A common approach involves introducing the dimethylaminoethoxy group through nucleophilic substitution or coupling reactions. For example, intermediates like azides or propargyl derivatives can be generated and further functionalized . Key characterization methods include:
- NMR spectroscopy : To confirm the amine and methoxy group positions.
- HPLC : For purity assessment (>95% by area normalization) .
- X-ray crystallography : To resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies should compare:
- pH-dependent degradation : Use buffer solutions (pH 1–12) and monitor via UV-Vis spectroscopy.
- Hygroscopicity : Assess weight changes under controlled humidity (e.g., 25°C/60% RH) .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures .
Q. What analytical techniques are recommended for structural validation of this compound?
A combination of methods is critical:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M-Cl]⁺ ions).
- FT-IR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines).
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize selectivity in introducing the dimethylaminoethoxy moiety during synthesis?
Competing side reactions (e.g., over-alkylation) may occur. Strategies include:
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?
SAR studies require systematic modifications:
- Variation of substituents : Compare analogs with altered methoxy or dimethylamino groups.
- In vitro assays : Measure binding affinity (e.g., IC₅₀) to receptors or enzymes using fluorescence polarization .
- Molecular docking : Correlate activity with computational models (e.g., AutoDock Vina) to identify key interactions .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies may arise from impurities or assay conditions. Mitigation steps:
- Reproducibility checks : Repeat assays with independently synthesized batches.
- Metabolite profiling : Use LC-MS to identify degradation products interfering with activity .
- Orthogonal assays : Validate results using alternative methods (e.g., SPR vs. radioligand binding) .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Process optimization for scale-up includes:
- Flow chemistry : Continuous reactors to improve yield and reduce byproducts.
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, reaction time) .
- Crystallization protocols : Use anti-solvent addition (e.g., diethyl ether) to isolate high-purity hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
